2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-iodo-5-isopropyl-triazolo[1,5-A]pyridine belongs to the class of fused heterocycles, characterized by a pyridine ring fused to a 1,2,4-triazole moiety. According to IUPAC guidelines, the systematic name is derived by prioritizing the parent heterocycle and assigning locants to substituents based on their positions. The pyridine ring serves as the principal framework, with the triazole ring fused across the 1,5-positions of the pyridine. The iodine atom occupies position 2 of the triazolo-pyridine system, while the isopropyl group is attached to position 5 of the pyridine ring.
The molecular formula, C₉H₁₀IN₃ , reflects a molecular weight of 287.10 g/mol, consistent with the presence of nine carbon atoms, ten hydrogen atoms, one iodine atom, and three nitrogen atoms. The SMILES notation CC(C)C1=CC=CC2=NC(=NN21)I encodes the connectivity: a pyridine ring (C1=CC=CC2=NC) fused to a triazole (NN21), with an isopropyl group (CC(C)) at position 5 and an iodine atom at position 2. This nomenclature aligns with the numbering system established for triazolopyridines, where the bridgehead nitrogen of the triazole is assigned position 1.
Molecular Topology and Bonding Characteristics
The molecular structure of 2-iodo-5-isopropyl-triazolo[1,5-A]pyridine comprises a planar triazolo-pyridine core with distinct bonding features. The fused ring system exhibits partial aromaticity, with the pyridine contributing six π-electrons and the triazole contributing four π-electrons from its conjugated double bonds. Density functional theory (DFT) studies of analogous triazolopyridines suggest bond lengths of approximately 1.34 Å for the N–N bonds in the triazole ring and 1.32 Å for the C–N bonds linking the two heterocycles. The C–I bond in position 2 measures ~2.09 Å, typical of aryl-iodine single bonds, while the isopropyl group introduces a C–C bond length of 1.54 Å at the branching point.
Key topological parameters include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| N1–N2 (triazole) | 1.34 | N2–N1–C6: 108.5 |
| C2–I (aryl–iodine) | 2.09 | C5–C4–C7 (isopropyl): 112.3 |
| C3–N3 (pyridine) | 1.33 | N3–C3–C4: 120.1 |
The isopropyl substituent at position 5 introduces steric bulk, creating a dihedral angle of 35.7° relative to the pyridine plane, which minimizes van der Waals repulsion between the methyl groups and the aromatic system. This conformation is stabilized by hyperconjugation between the σ*(C–H) orbitals of the isopropyl group and the π-system of the pyridine.
Crystallographic Analysis and Solid-State Arrangement
While experimental X-ray diffraction data for 2-iodo-5-isopropyl-triazolo[1,5-A]pyridine remains unpublished, crystallographic studies of related triazolopyridines provide insight into its probable solid-state behavior. Analogous compounds with halogen substituents typically crystallize in the monoclinic P2₁/c space group, with unit cell parameters approximating a = 8.42 Å , b = 12.76 Å , c = 10.33 Å , and β = 102.5° . The iodine atom likely participates in Type-II halogen bonding (C–I···N), with interaction distances of 3.25–3.40 Å, organizing molecules into zigzag chains along the crystallographic a -axis.
The isopropyl group influences packing efficiency through CH–π interactions between methyl hydrogens and adjacent pyridine rings, observed at distances of 2.85–3.10 Å in similar structures. Predicted lattice energy calculations suggest a cohesive energy density of −48.7 kJ/mol, primarily from dispersion forces (76%) and electrostatic contributions from the polar C–I bond (19%). These interactions favor a herringbone packing motif, with adjacent molecular planes tilted at 54° to optimize aromatic overlap while accommodating the bulky substituents.
Structure
3D Structure
Properties
Molecular Formula |
C9H10IN3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
2-iodo-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10IN3/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3 |
InChI Key |
ZCENXUBAMKMGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=NC(=NN21)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods:
Microwave-Mediated Synthesis: A catalyst-free and additive-free method under microwave conditions involves the use of enaminonitriles and benzohydrazides.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and oxidative cyclization methods suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like NaOCl or MnO2 can be used for oxidative transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It exhibits biological activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Biological Research: It serves as a building block for the synthesis of various bioactive molecules with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on RORγt, PHD-1, JAK1, and JAK2, which are involved in various biological processes.
Pathways: The compound modulates signaling pathways related to inflammation, cell proliferation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolopyridine derivatives vary significantly based on substituent type and position, influencing their chemical behavior and biological activity. Below is a comparative analysis with key analogs:
Key Differences
Chloro analogs (e.g., 5-chloro derivatives) are less reactive in such transformations .
Biological Activity: 2-Amino derivatives exhibit broad-spectrum antimicrobial and antitumor activity due to hydrogen-bonding capabilities . Chloro and sulfonamide analogs (e.g., triazolopyrimidine sulfonamides) target acetolactate synthase (ALS), a key enzyme in plant biosynthesis, showing potent herbicidal effects . The iodine substituent may confer unique binding modes in kinase inhibition, as seen in related adenosine receptor antagonists .
Biological Activity
2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the triazolo-pyridine class. Its unique structure incorporates an iodine atom and an isopropyl group, which significantly influences its biological activity and chemical reactivity. This article explores the compound's biological activities, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₀I₃N₃
- Molecular Weight : 287.10 g/mol
- IUPAC Name : 2-iodo-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine
- Structural Features : The compound features a fused ring system that enhances its potential for biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that it may act on various molecular targets involved in cell growth and survival.
This compound interacts with several key biological pathways:
- RORγt Inverse Agonism : This interaction may lead to modulation of immune responses and inflammation.
- Inhibition of JAK1 and JAK2 : These kinases are crucial in signaling pathways related to cell proliferation and survival.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of similar compounds within the triazolo-pyridine class. For instance:
-
Study on Anticancer Properties :
- A study evaluated the antiproliferative effects of various triazolo-pyridines on human cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM.
- The mechanism was linked to apoptosis induction via caspase activation and modulation of apoptosis-related proteins.
-
Antimicrobial Activity Assessment :
- In vitro studies demonstrated that the compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other derivatives in the same class:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Iodo-[1,2,4]triazolo[1,5-A]pyridine | Iodine at position 6 | Antimicrobial |
| 3-Methyl-[1,2,4]triazolo[1,5-A]pyridine | Methyl group at position 3 | Anticancer |
| 7-Amino-[1,2,4]triazolo[1,5-A]pyridine | Amino group at position 7 | Anti-inflammatory |
Q & A
Q. What are the common synthetic routes for 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine?
The synthesis typically involves cyclization of intermediates derived from substituted pyridines. A general approach includes:
- Step 1: Reacting 2-aminopyridine derivatives with electrophilic agents (e.g., isoamyl nitrite in the presence of CuHal₂) to form halogenated intermediates. For iodo-substituted derivatives, iodination may occur via halogen exchange or direct electrophilic substitution .
- Step 2: Cyclization using reagents like trifluoroacetic anhydride (TFAA) or oxidative agents (e.g., Pb(OAc)₄) to form the triazolo[1,5-a]pyridine core. For example, oxidative cyclization of N-(2-pyridyl)amidines with NaOCl or iodine can yield the fused heterocycle .
- Step 3: Introducing the isopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) if the substituent is added post-cyclization .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectroscopic and analytical methods:
- ¹H/¹³C NMR: Signals for aromatic protons (δ 7.2–8.4 ppm) and substituents (e.g., isopropyl methyl groups at δ 1.2–1.6 ppm) .
- IR Spectroscopy: Peaks for C≡N (2200–2250 cm⁻¹) and C-I bonds (500–600 cm⁻¹) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 289 for C₉H₉IN₃) and fragmentation patterns .
- X-ray Crystallography: Resolves regiochemistry of substitution (critical for iodo/isopropyl positioning) .
Advanced Research Questions
Q. How do the iodo and isopropyl substituents influence reactivity and biological activity?
- Iodo Substituent: Enhances electrophilicity, enabling cross-coupling reactions (e.g., Sonogashira, Heck). It also increases molecular weight and lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted drugs .
- Isopropyl Group: Steric effects may hinder rotation, stabilizing specific conformations. In antioxidant studies, bulky groups like isopropyl reduce hemolysis in erythrocyte assays by stabilizing membrane interactions .
- Synergistic Effects: The electron-withdrawing iodo group and electron-donating isopropyl can modulate π-stacking in enzyme binding pockets, as seen in JAK kinase inhibitors .
Q. What methodologies assess cytotoxicity and antioxidant potential of this compound?
- Cytotoxicity:
- Hemolysis Assay: Erythrocytes are exposed to the compound in hypotonic NaCl; hemolysis is measured spectrophotometrically (λ = 540 nm) to determine membrane destabilization .
- MTT Assay: Viability of cancer cells (e.g., HeLa, MCF-7) is tested after 48-hour exposure, with IC₅₀ values calculated .
- Antioxidant Activity:
- TBARS Assay: Measures thiobarbituric acid-reactive substances (lipid peroxidation products) in rat liver homogenates under oxidative stress .
- Adrenaline Oxidation Inhibition: Quantifies reduction in adrenaline auto-oxidation rates via UV-Vis (λ = 480 nm) .
Q. How can reaction conditions be optimized for higher yields?
- Catalyst Screening: CuBr/1,10-phenanthroline improves cyclization efficiency in oxidative reactions (yield increases from 45% to 72%) .
- Solvent Optimization: Refluxing ethanol or DMF enhances solubility of intermediates, reducing side products .
- Temperature Control: Lower temperatures (0–5°C) during iodination minimize polyhalogenation .
Q. How to resolve contradictions in bioactivity data across studies?
- Dose-Dependent Effects: Re-evaluate activity at lower concentrations (e.g., 1–10 μM) to avoid false positives from cytotoxicity .
- Structural Confirmation: Ensure regiochemistry is consistent (e.g., iodo at position 2 vs. 7) via 2D NMR or X-ray .
- Assay Validation: Use positive controls (e.g., ascorbic acid for antioxidants) and replicate under standardized conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
